molecular formula C27H32N4O2S B2967160 N1-benzyl-N2-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)oxalamide CAS No. 863017-30-5

N1-benzyl-N2-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)oxalamide

Cat. No.: B2967160
CAS No.: 863017-30-5
M. Wt: 476.64
InChI Key: MLIUCZJMQKAQOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-benzyl-N2-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)oxalamide is a useful research compound. Its molecular formula is C27H32N4O2S and its molecular weight is 476.64. The purity is usually 95%.
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Scientific Research Applications

Neuropharmacological Potential

Arylpiperazine derivatives, akin to the specified compound, have been studied for their affinity towards 5-HT1A serotonin receptors. These receptors play a crucial role in the modulation of neurotransmission in the brain, influencing various psychological and physiological processes. Compounds with micromolar affinity toward 5-HT1A sites, such as those in the series of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives, have shown potential for the development of novel neuropharmacological agents (Pessoa‐Mahana et al., 2012).

Antimicrobial and Antiproliferative Activities

Compounds with structural features similar to N1-benzyl-N2-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)oxalamide have been evaluated for their antimicrobial activities. For instance, derivatives of 1-(benzo[b]thiophen-4-yl)-4-(2-(oxo, hydroxy, and fluoro)-2-phenylethyl)piperazine showed potent activity against gram-negative bacterial strains and exhibited inhibitory activity against fungal strains, indicating their potential as antimicrobial agents (Mishra & Chundawat, 2019).

Anticancer Research

The exploration of arylpiperazine derivatives extends into anticancer research, with certain compounds displaying selectivity towards cancer cells. Hydroxyl-containing benzo[b]thiophene analogs, for example, have shown antiproliferative activity against laryngeal cancer cells, indicating their potential use in cancer therapy. These compounds modulate antioxidant enzyme activity, reduce ROS production, and induce apoptosis, suggesting a promising approach for combinational therapy in cancer treatment (Haridevamuthu et al., 2023).

Drug Design and Molecular Docking

The structural analysis and molecular docking studies of arylpiperazine derivatives offer insights into their interaction with various biological targets, facilitating the design of more selective and potent drugs. For example, studies on compounds belonging to this class have elucidated their binding mechanisms with receptors such as α1A-adrenoceptor, providing a foundation for the design of antagonists with improved therapeutic profiles (Xu et al., 2016).

Properties

IUPAC Name

N-benzyl-N'-[1-(4-benzylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O2S/c1-21(29-27(33)26(32)28-19-22-9-4-2-5-10-22)25(24-13-8-18-34-24)31-16-14-30(15-17-31)20-23-11-6-3-7-12-23/h2-13,18,21,25H,14-17,19-20H2,1H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIUCZJMQKAQOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.